2-(3-Ethylpentan-3-yl)pyrazine

Description

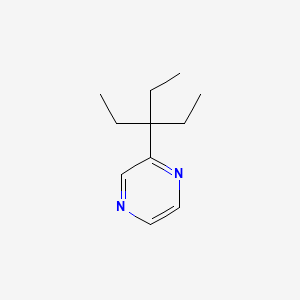

2-(3-Ethylpentan-3-yl)pyrazine is a pyrazine derivative characterized by a branched alkyl substituent (3-ethylpentan-3-yl) at the 2-position of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4, contributing to their distinct aroma and chemical reactivity.

Properties

CAS No. |

106073-56-7 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.279 |

IUPAC Name |

2-(3-ethylpentan-3-yl)pyrazine |

InChI |

InChI=1S/C11H18N2/c1-4-11(5-2,6-3)10-9-12-7-8-13-10/h7-9H,4-6H2,1-3H3 |

InChI Key |

GHSZLGMVMIEXGW-UHFFFAOYSA-N |

SMILES |

CCC(CC)(CC)C1=NC=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylpentan-3-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of a 1,2-diketone with a 1,2-diamine. For instance, the reaction between 3-ethyl-3-pentanone and ethylenediamine under acidic conditions can yield this compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic cyclization processes. Transition metal catalysts, such as palladium or nickel, can be employed to facilitate the cyclization reaction, improving yield and reducing reaction time. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylpentan-3-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Dihydropyrazine derivatives.

Substitution: Halogenated pyrazines or other substituted pyrazine derivatives.

Scientific Research Applications

2-(3-Ethylpentan-3-yl)pyrazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the flavor and fragrance industry due to its distinct aroma profile.

Mechanism of Action

The mechanism of action of 2-(3-Ethylpentan-3-yl)pyrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For instance, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Compounds

The following table summarizes key differences between 2-(3-Ethylpentan-3-yl)pyrazine and structurally related pyrazines, focusing on substituent effects, aroma profiles, and applications:

Key Findings:

Substituent Effects on Physical Properties :

- Bulkier substituents (e.g., 3-ethylpentan-3-yl) increase molecular weight and boiling point, reducing volatility. This makes this compound more suitable for applications requiring sustained aroma release, such as slow-cooked foods or encapsulated flavor systems .

- Linear alkyl chains (e.g., n-propyl in 2-(n-propyl)pyrazine) impart higher volatility but less thermal stability compared to branched analogs .

Aroma Profile: Pyrazines with methyl/ethyl groups (e.g., 2,5-dimethylpyrazine) dominate in roasted and nutty aromas due to their low molecular weight and high volatility . Branched alkyl substituents (e.g., 3-ethylpentan-3-yl) likely introduce complex earthy or woody notes, as seen in similar compounds like 2-isobutyl-3-methylpyrazine (potato-like aroma) .

Biological and Functional Roles: Methyl- and ethyl-substituted pyrazines (e.g., 2,5-dimethylpyrazine) are critical in Maillard reaction products, enhancing roasted flavors in plant-based meats and coffee .

Synthetic Pathways: Pyrazines with simple substituents (e.g., methyl, ethyl) form readily via Maillard reactions between amino acids and reducing sugars . Complex branched pyrazines like this compound may require specialized precursors (e.g., branched amino acids) or catalytic conditions, as seen in the synthesis of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine under phosphorus-sulfur fertilizer treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.